molecular formula C9H8FN B1319549 4-Fluoro-3,5-dimethylbenzonitrile CAS No. 867367-02-0

4-Fluoro-3,5-dimethylbenzonitrile

Cat. No. B1319549
M. Wt: 149.16 g/mol
InChI Key: GBFXDVCTTXEAQJ-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylbenzonitrile is an advanced ceramic material . It is a white to off-white solid .


Synthesis Analysis

The synthesis of 4-Fluoro-3,5-dimethylbenzonitrile involves a reaction with potassium carbonate in hexane . More details about the synthesis process can be found in the related papers .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3,5-dimethylbenzonitrile is represented by the InChI code: 1S/C9H8FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 . The molecular weight is 149.17 .


Physical And Chemical Properties Analysis

4-Fluoro-3,5-dimethylbenzonitrile has a molecular weight of 149.17 . It is a white to off-white solid .

Safety And Hazards

The safety information for 4-Fluoro-3,5-dimethylbenzonitrile includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

4-fluoro-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFXDVCTTXEAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602586
Record name 4-Fluoro-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dimethylbenzonitrile

CAS RN

867367-02-0
Record name 4-Fluoro-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KS Eckhardt, T Münzel, J Gräb, T Berg - ChemBioChem, 2023 - Wiley Online Library
The transcription factors STAT5a and STAT5b are constitutively active in many human tumors. Combined inhibition of both STAT5 proteins is a valuable approach with promising …
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …
CA Malapit, IK Luvaga, JT Reeves… - The Journal of …, 2017 - ACS Publications
An efficient one-pot 1,4-dicarbofunctionalization of 4-fluoroaryl Grignard or lithium reagents with 2,2-disubstituted malononitriles is described. The reaction proceeds by sequential …
Number of citations: 20 pubs.acs.org
J Wannberg, C Wallinder, M Unlusoy… - The Journal of …, 2013 - ACS Publications
A convenient procedure for converting aryl alcohols to aryl fluorides via aryl nonafluorobutylsulfonates (ArONf) is presented. Moderate to good one-pot, two-step yields were …
Number of citations: 35 pubs.acs.org
CW Liskey - 2013 - search.proquest.com
A method to conduct the one-pot, meta cyanation of arenes by iridium-catalyzed CH borylation and copper-mediated cyanation of the resulting arylboronate esters is described in …
Number of citations: 2 search.proquest.com

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